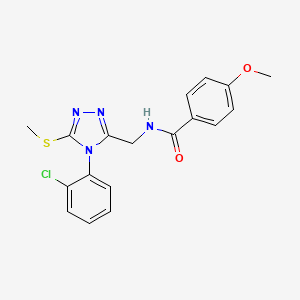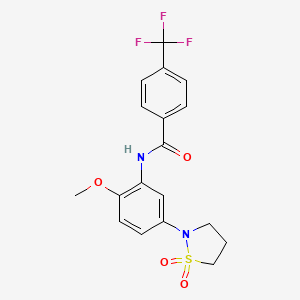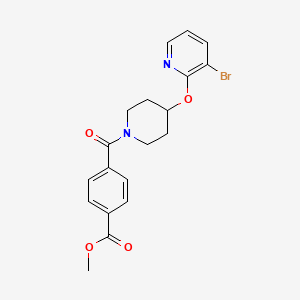![molecular formula C21H18N2O3S B2935811 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-99-7](/img/structure/B2935811.png)
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic organic compound with a complex molecular structure, which includes a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine system, and a phenol group
Mécanisme D'action
Target of Action
The compound, also known as 3-[10-methoxy-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol, is a novel molecule that has been synthesized for its potential therapeutic properties . The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function of promoting cell cycle progression . The exact nature of this interaction and the structural features of the compound that contribute to its inhibitory activity are subjects of ongoing research .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Like many other small molecules, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted . These properties can significantly impact the compound’s bioavailability, or the proportion of the administered drug that reaches the systemic circulation in an active form .
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and potentially apoptosis . This can result in the reduction of tumor growth in cancerous cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the patient’s overall health status .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: : This can be achieved through cyclization reactions involving suitable starting materials like substituted benzene and pyrazole derivatives.
Introduction of the methoxy and thiophene groups: : These can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the phenol group: : This often involves nucleophilic substitution reactions under controlled conditions to attach the phenol moiety to the core structure.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. This includes:
Using readily available or easily synthesizable starting materials.
Optimizing reaction conditions (e.g., temperature, solvents, catalysts) to enhance the efficiency and selectivity.
Implementing purification steps (e.g., recrystallization, chromatography) to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones under specific conditions.
Reduction: : The nitro groups (if present) can be reduced to amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the substituents on the thiophene ring or the oxazine core.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide, or potassium permanganate, can be used.
Reducing agents: : Like sodium borohydride or catalytic hydrogenation.
Catalysts: : Palladium on carbon (Pd/C) for coupling reactions or Friedel-Crafts catalysts for substitution reactions.
Major Products
Oxidation: : Results in quinones and other oxidized derivatives.
Reduction: : Produces amines and other reduced forms.
Substitution: : Leads to various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has diverse applications in research:
Chemistry: : As an intermediate in synthesizing more complex organic compounds.
Biology: : In studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: : Potential therapeutic applications due to its structural novelty.
Industry: : As a precursor in material science, specifically in developing novel polymers or electronic materials.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds highlights the uniqueness of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol:
Structural Uniqueness: : The combination of the oxazine ring, thiophene, and phenol groups is relatively rare.
Similar Compounds: : Others might include derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine, thiophene-substituted compounds, or other multi-ring systems with similar electronic properties.
List of Similar Compounds
3-(5-thiophen-2-yl-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
3-(7-methoxy-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
3-(7-methoxy-5-(furan-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
Propriétés
IUPAC Name |
3-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-18-8-3-7-15-17-12-16(13-5-2-6-14(24)11-13)22-23(17)21(26-20(15)18)19-9-4-10-27-19/h2-11,17,21,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLMIYVGFZAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)



![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
![ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate](/img/structure/B2935743.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
